

ONX-0914 TFA as a selective LMP7 inhibitor

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Compound of Interest

Compound Name: ONX-0914 TFA

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An In-depth Technical Guide to **ONX-0914 TFA**: A Selective LMP7 Inhibitor

Introduction

ONX-0914, also known as PR-957, is a potent and selective small-molecule inhibitor of the immunoproteasome. Its trifluoroacetic acid (TFA) salt, **ONX-0914 TFA**, is commonly used in research settings. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin, such as lymphocytes and monocytes, and can be induced in other cells by inflammatory cytokines like IFN- γ .^{[1][2]} ONX-0914's primary target is the chymotrypsin-like catalytic subunit of the immunoproteasome, Low Molecular Mass Polypeptide 7 (LMP7), also designated as $\beta 5i$.^{[3][4][5]}

As an epoxyketone, ONX-0914 forms an irreversible covalent bond with the active site N-terminal threonine residue of the LMP7 subunit, effectively blocking its proteolytic activity.^[6] This targeted inhibition disrupts key immune processes, including cytokine production, T-cell differentiation, and antigen presentation, without broadly affecting the constitutive proteasome essential for normal cell function in most tissues.^{[7][8]} Consequently, ONX-0914 has become an invaluable tool for investigating the role of the immunoproteasome in various pathologies and is a prototype for therapeutic agents targeting autoimmune diseases, chronic inflammation, and certain cancers.^{[9][10][11]}

Mechanism of Action and Selectivity

ONX-0914 is a peptide epoxyketone that selectively targets the LMP7 ($\beta 5i$) subunit. Its mechanism involves the formation of a stable morpholino adduct with the catalytic N-terminal threonine residue within the LMP7 active site, leading to irreversible inhibition.^[6]

While highly selective for LMP7, its specificity is dose-dependent. In cell-free assays, ONX-0914 exhibits approximately 20- to 40-fold greater selectivity for LMP7 compared to the constitutive proteasome's chymotrypsin-like subunit ($\beta 5$) or the immunoproteasome's caspase-like subunit (LMP2).^{[7][8]} However, at higher concentrations or efficacious doses used in preclinical models, it can also inhibit other proteasome subunits. Notably, at these doses, it has been shown to inhibit LMP2 ($\beta 1i$) by approximately 60% and may have minor effects on MECL-1 ($\beta 2i$).^[7] Some studies suggest that this co-inhibition of both LMP7 and LMP2 is necessary for its full therapeutic effects in autoimmune models.^[12]

Quantitative Data on ONX-0914 Activity

The following tables summarize the quantitative data regarding the inhibitory profile and in vivo activity of ONX-0914.

Table 1: Inhibitory Potency and Selectivity

Target Subunit	Parameter	Value	Cell/System Type	Reference
LMP7 ($\beta 5i$)	IC ₅₀	~10 nM	Cell-free assay	[8]
LMP7 ($\beta 5i$)	IC ₅₀	39 nM	Cell-free assay	[11]
$\beta 5$ (constitutive)	Selectivity Ratio (vs. LMP7)	20- to 40-fold	Cell-free assay	[7][8]
LMP2 ($\beta 1i$)	Selectivity Ratio (vs. LMP7)	20- to 40-fold	Cell-free assay	[8]
LMP2 ($\beta 1i$)	% Inhibition (at efficacious dose)	~60%	In vivo (mouse models)	[7]
Mycobacterial Proteasome	K _i	5.2 μ M	Cell-free assay	[3][4][5]

Table 2: In Vivo Efficacy and Dosing in Preclinical Models

Disease Model	Animal Model	Dosage	Key Outcomes	Reference
Rheumatoid Arthritis (CIA)	Mouse	2-10 mg/kg, i.v.	Blocked disease progression; reduced cellular infiltration and autoantibodies.	[4][8]
Multiple Sclerosis (EAE)	Mouse (C57BL/6)	6-10 mg/kg, i.v. (3x/week)	Attenuated disease progression; reduced CNS infiltration of cytokine-producing CD4+ cells.	[1]
Atherosclerosis	Mouse (LDLr ^{-/-})	10 mg/kg, i.p. (3x/week)	28.4% reduction in lesion size; 73.4% inactivation of LMP7 in spleen.	[13]
Psoriasis	Mouse (Card14 Δ E138+/-)	10 mg/kg (alternate days)	Reduced skin thickness and inflammation; decreased IL-17A secretion by $\alpha\beta$ + T cells.	[2]
Colitis-Associated Cancer	Mouse (Apc Min/+)	10 mg/kg, s.c. (alternate days)	Significantly decreased tumor burden.	[14][15]
Diabetic Cardiomyopathy	Mouse (db/db)	10 mg/kg (8 weeks)	Ameliorated cardiac function (LVEF, LVFS); attenuated cardiac fibrosis.	[16]

Table 3: Cellular Effects of ONX-0914

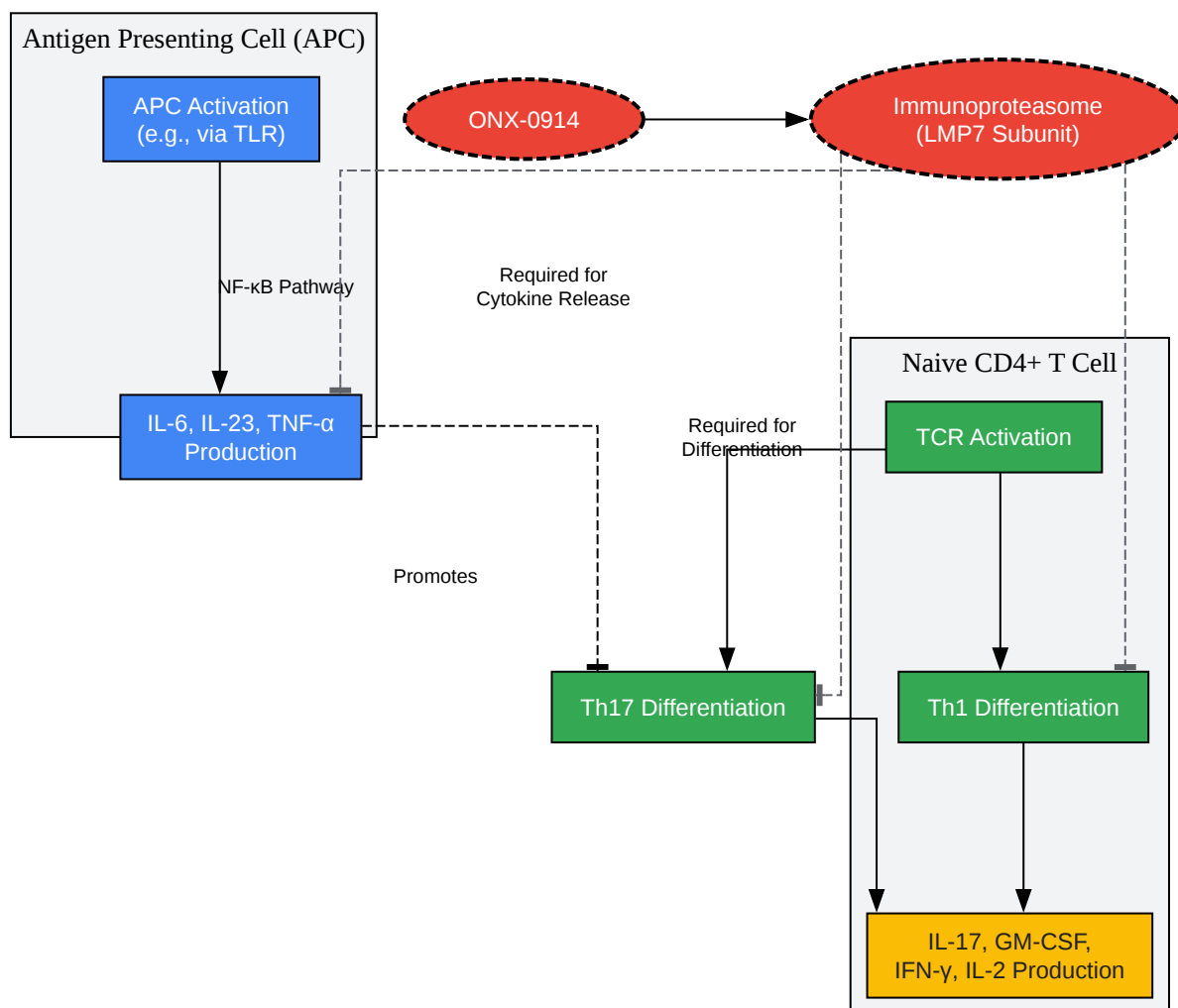
Cell Type	Effect	Concentration	Key Findings	Reference
Activated Monocytes	Cytokine Inhibition	LMP7-selective conc.	~90% reduction in IL-23; ~50% reduction in TNF- α and IL-6.	[8]
T Cells	Cytokine Inhibition	LMP7-selective conc.	~60% reduction in IFN- γ ; ~50% reduction in IL-2.	[8]
Human PBMCs	GM-CSF & IL-23 Secretion	300 nM	Reduced cytokine secretion to background levels.	[1]
Hematopoietic Cells (THP-1)	Proteasome Activity	50 nM (6h)	90% decrease in chymotrypsin-like activity; 94% decrease in β 5i-specific activity.	[17]
Primary Neurons	Neurotoxicity	Up to 100 nM (48h)	No significant influence on neuronal cell survival, unlike Bortezomib.	[18]

Signaling Pathways and Experimental Workflows

Inhibition of LMP7 by ONX-0914 profoundly impacts immune signaling cascades, primarily by altering cytokine production and modulating T helper cell differentiation.

T-Cell Differentiation and Cytokine Production

The immunoproteasome is crucial for the differentiation of naive CD4+ T cells into pro-inflammatory subsets, particularly Th1 and Th17 cells.[1] ONX-0914 treatment impairs this process, leading to a significant reduction in the secretion of associated cytokines such as IFN- γ (Th1) and IL-17 (Th17).[1][12] It also blocks the production of other key inflammatory mediators like TNF- α , IL-6, IL-23, and GM-CSF from various immune cells.[1][8] This broad anti-inflammatory effect underlies its efficacy in diverse autoimmune models.[1][7] More recently, studies have shown that ONX-0914 impairs T-cell activation by reducing the sustainment of ERK phosphorylation, while leaving other pathways like NF- κ B unaffected.[9]

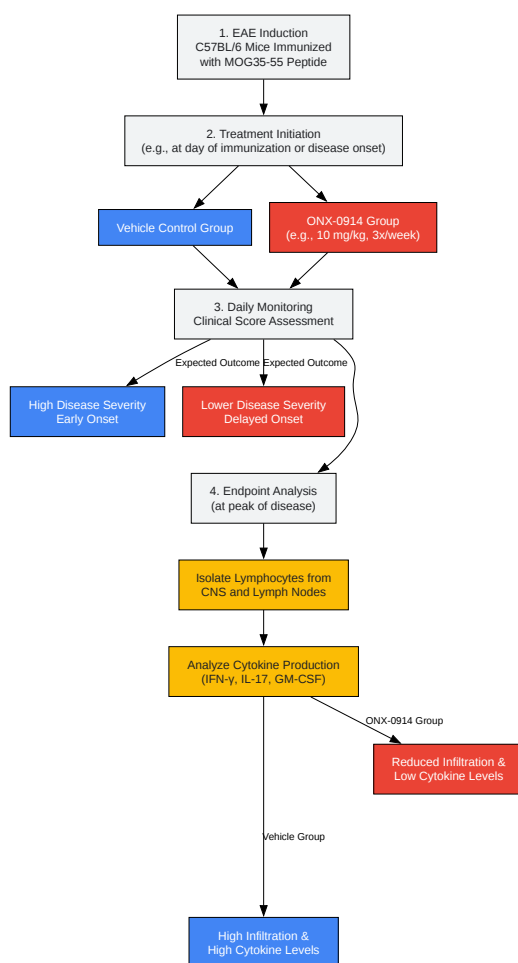


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Caption: ONX-0914 inhibits the LMP7 subunit, blocking cytokine production and Th1/Th17 differentiation.

Experimental Workflow: In Vivo Autoimmune Model (EAE)

The therapeutic potential of ONX-0914 is often evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis. The workflow involves inducing the disease, administering the inhibitor, and assessing clinical and immunological outcomes.



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Caption: Workflow for evaluating ONX-0914 efficacy in the EAE mouse model of multiple sclerosis.

Experimental Protocols

Immunoproteasome Activity Assay (Fluorogenic Peptide Cleavage)

This protocol measures the specific chymotrypsin-like activity of the immunoproteasome in cell or tissue lysates.[\[19\]](#)[\[20\]](#)

- 1. Lysate Preparation:

- Harvest cells or tissues and wash with cold PBS.
- Lyse samples in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin).
- Incubate on ice for 15 minutes, then centrifuge at 12,000 rpm for 15 minutes at 4°C.
- Collect the supernatant (whole-cell lysate) and determine protein concentration using a Bradford assay.

- 2. Activity Measurement:

- In a black 96-well plate, add 10-15 µg of protein lysate per well.
- To determine LMP7-specific activity, prepare parallel wells with and without ONX-0914 (e.g., 300 nM final concentration) to inhibit the immunoproteasome. A pan-proteasome inhibitor like MG132 (10 µM) can be used as a control for total proteasome activity.[\[21\]](#)
- Prepare a reaction mix containing proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM ATP, 1 mM DTT).[\[19\]](#)
- Add the LMP7-specific fluorogenic substrate, Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-amino-4-methylcoumarin), to the reaction mix to a final concentration of 25-50 µM.
- Add the reaction mix to the wells containing the lysate. The total reaction volume is typically 100 µl.
- Immediately place the plate in a fluorometer pre-warmed to 37°C.

- 3. Data Analysis:

- Measure the release of free AMC (7-amino-4-methylcoumarin) by monitoring fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

- Record measurements kinetically over 30-60 minutes.
- Calculate the rate of substrate cleavage (fluorescence units per minute).
- The specific LMP7 activity is the difference between the rate in the untreated sample and the rate in the ONX-0914-treated sample.

In Vitro T-Cell Differentiation and Cytokine Analysis

This protocol assesses the effect of ONX-0914 on the differentiation of naive T cells into Th17 cells.[\[1\]](#)[\[12\]](#)

- 1. Cell Isolation:
 - Isolate naive CD4⁺ T cells from the spleens and lymph nodes of mice (e.g., C57BL/6) using a negative selection magnetic bead kit.
- 2. Cell Culture and Treatment:
 - Coat a 96-well plate with anti-CD3 (e.g., 1 µg/ml) and anti-CD28 (e.g., 1 µg/ml) antibodies to activate the T cells.
 - Culture the naive CD4⁺ T cells under Th17-polarizing conditions: RPMI-1640 medium supplemented with 10% FBS, IL-6 (20 ng/ml), TGF-β (1 ng/ml), anti-IFN-γ antibody (10 µg/ml), and anti-IL-4 antibody (10 µg/ml).
 - Treat the cells with varying concentrations of ONX-0914 (e.g., 0-300 nM) or vehicle (DMSO).
- 3. Analysis of Differentiation and Cytokine Production:
 - After 3-4 days of culture, restimulate the cells for 4-5 hours with PMA (50 ng/ml), ionomycin (500 ng/ml), and a protein transport inhibitor like Brefeldin A.[\[2\]](#)
 - For cytokine analysis, harvest the culture supernatants before restimulation and measure IL-17A concentration using an ELISA kit.

- For flow cytometry, stain the restimulated cells for surface markers (e.g., CD4) and then intracellularly for the transcription factor ROR γ t and the cytokine IL-17A.
- Analyze the percentage of CD4+IL-17A+ cells by flow cytometry to quantify Th17 differentiation.

In Vivo Administration and Tissue Analysis

This protocol describes a general method for in vivo studies in mice.[\[1\]](#)[\[13\]](#)

- 1. Drug Formulation and Administration:
 - Formulate ONX-0914 in a suitable vehicle (e.g., a solution of 10% cyclodextrin in saline).
 - Administer ONX-0914 to mice via intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection. A common dosing regimen is 6-12 mg/kg administered three times a week.
[\[1\]](#)[\[13\]](#)
- 2. Monitoring:
 - Monitor the animals for clinical signs of disease (in disease models), body weight, and general health throughout the study.
- 3. Tissue Harvesting and Analysis:
 - At the study endpoint, euthanize the mice and harvest relevant tissues (e.g., spleen, lymph nodes, CNS, heart).
 - To assess target engagement, a portion of the tissue (e.g., spleen) can be lysed and analyzed by Western blot or active-site probe assays to quantify the inhibition of LMP7 and other proteasome subunits.[\[13\]](#)
 - To assess immunological effects, single-cell suspensions can be prepared from tissues for flow cytometry analysis of immune cell populations or for restimulation assays to measure cytokine production as described in Protocol 5.2.
 - Tissues can also be fixed in formalin for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.[\[2\]](#)

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